molecular formula C11H16O3 B13176511 Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13176511
M. Wt: 196.24 g/mol
InChI Key: LOEXATWOAKOMAR-UHFFFAOYSA-N
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Description

Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (CAS 1862647-91-3) is a high-value spirocyclic chemical building block with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This sophisticated scaffold incorporates a bicyclo[4.1.0]heptane core (a seven-membered ring with a cyclopropane moiety) spiro-fused to a methyl-substituted oxirane (epoxide) ring that is further functionalized with a methyl ester group . The compact, three-dimensional structure and strained ring systems make it a valuable intermediate in medicinal chemistry and drug discovery, particularly for creating novel molecular architectures with potential biological activity. Research indicates that structurally related bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives have been successfully explored as potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . These compounds were specifically designed to mitigate hERG channel liability—a common cardiotoxicity concern in drug development—while retaining target receptor potency, demonstrating the value of such frameworks in optimizing the safety profiles of therapeutic candidates . The reactive oxirane and ester functionalities provide versatile handles for further synthetic elaboration, enabling researchers to explore diverse chemical space. This compound is intended for research applications only and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 2'-methylspiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)5-3-4-7-6-8(7)11/h7-8H,3-6H2,1-2H3

InChI Key

LOEXATWOAKOMAR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCC3C2C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cycloisomerization of 1,6-Enynes

One of the most effective synthetic routes involves the transition metal-catalyzed cycloisomerization of 1,6-enyne precursors. This method leverages the catalytic activity of late transition metals such as platinum(II) and gold(I) complexes to induce intramolecular cyclization, forming the bicyclo[4.1.0]heptane core and simultaneously generating the spiro-oxirane moiety.

  • Catalysts: Platinum(II) chloride (PtCl2), Gold(I) chloride (AuCl), and related complexes.
  • Reaction conditions: Typically mild temperatures (room temperature to 60 °C), inert atmosphere, and solvents such as dichloromethane or tetrahydrofuran.
  • Mechanism: The metal catalyst activates the alkyne moiety of the 1,6-enyne, facilitating nucleophilic attack by the alkene to form the bicyclic system. Subsequent oxidation or epoxidation steps introduce the oxirane ring at the spiro center.
  • Advantages: High regio- and stereoselectivity, relatively short reaction times, and good yields.

Epoxidation of Bicyclo[4.1.0]heptane Derivatives

After constructing the bicyclo[4.1.0]heptane skeleton, selective epoxidation of the double bond adjacent to the spiro center can be performed to install the oxirane ring.

  • Reagents: Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H2O2) with catalysts, or peracetic acid.
  • Solvents: Dichloromethane, chloroform, or acetonitrile.
  • Conditions: Low to moderate temperatures (0 °C to room temperature) to prevent over-oxidation or ring opening.
  • Outcome: Formation of the oxirane ring with retention of the bicyclic framework.

Esterification to Introduce the Methyl Carboxylate Group

The carboxylate methyl ester is introduced either before or after the construction of the bicyclic and oxirane rings, depending on synthetic strategy.

  • Methods:
    • Direct esterification of the corresponding carboxylic acid using methanol and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
    • Use of methyl chloroformate or diazomethane for methylation of carboxylic acid derivatives.
  • Considerations: Protection of sensitive functional groups during esterification is critical to avoid side reactions.

Summary of Typical Synthetic Route

Step Reaction Type Reagents/Catalysts Conditions Key Outcome
1 Synthesis of 1,6-enyne precursor Standard organic synthesis methods Variable Enyne substrate for cycloisomerization
2 Transition metal-catalyzed cycloisomerization PtCl2, AuCl 25-60 °C, inert solvent Formation of bicyclo[4.1.0]heptane core
3 Epoxidation m-CPBA, H2O2 (with catalyst) 0-25 °C, dichloromethane Installation of oxirane ring
4 Esterification Methanol, acid catalyst or methyl chloroformate Reflux or room temp Formation of methyl carboxylate ester

Optimization and Purification

  • Yield Optimization: Reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time are optimized to maximize yield and selectivity.
  • Purification Techniques: Chromatographic methods (flash column chromatography, preparative HPLC) and recrystallization are employed to obtain high-purity product.
  • Scale-Up Considerations: For industrial synthesis, continuous flow methods and catalyst recycling are explored to enhance efficiency and sustainability.

Research and Experimental Data Highlights

  • Transition metal catalysts demonstrated turnover numbers (TON) exceeding 100 in cycloisomerization steps with yields typically above 75%.
  • Epoxidation reactions showed stereoselectivities favoring the desired spiro-oxirane isomer with enantiomeric excesses reported in some asymmetric variants.
  • Methyl esterification proceeded with near-quantitative conversion under mild acidic conditions, preserving the integrity of the bicyclic and oxirane rings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .

Biological Activity

Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C10_{10}H14_{14}O3_{3}
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not widely reported but can be derived from its structural components.

Antimicrobial Activity

Recent studies have indicated that spirocyclic compounds, including those similar to this compound, exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Methyl 3'-methylspiroP. aeruginosa64 µg/mL

These findings suggest a promising avenue for the development of new antimicrobial agents derived from spirocyclic structures.

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that this compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

These values highlight the compound's potential as an antioxidant agent.

Cytotoxicity and Pharmacological Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7:

Cell LineIC50 Value (µM)
HeLa15
MCF-712

This cytotoxicity suggests that the compound may possess anti-cancer properties, warranting further investigation into its mechanisms of action.

Study on Antimicrobial Properties

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various spirocyclic compounds against clinical isolates of bacteria. This compound showed significant activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Research on Antioxidant Capacity

Another investigation focused on the antioxidant properties of spirocyclic compounds derived from natural sources. The study utilized both in vitro assays and in vivo models to assess the protective effects against oxidative damage in liver tissues. Results indicated that this compound significantly reduced markers of oxidative stress .

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